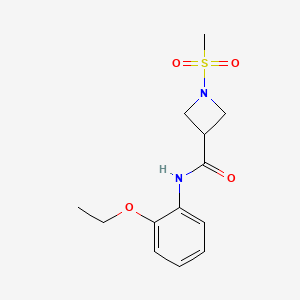

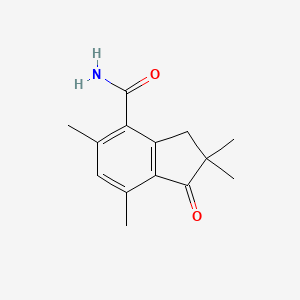

![molecular formula C25H21N3O2 B2666247 5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866727-79-9](/img/structure/B2666247.png)

5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound with the molecular formula C25H21N3O2 . It belongs to the class of pyrazoloquinolines, which are known for their diverse chemical properties and potential applications in various fields. The structural complexity of these compounds allows for a wide range of chemical reactions and modifications.

Molecular Structure Analysis

The molecular structure of 5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is complex, with a pyrazoloquinoline core and various substituents. The positive charge of the cation is located on the pyrazole ring, resulting in aromatization of the bonds in the pyrazoloquinoline tricyclic system .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline include a molecular weight of 425.5 g/mol, a computed XLogP3-AA of 4.1, and a topological polar surface area of 58.4 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 6 and a complexity of 593 .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : Innovative methods have been developed for synthesizing quinoline derivatives, demonstrating the compound's significance in drug development and chemical synthesis. For instance, a novel protocol for the "on water" synthesis of complex heterocyclic ortho-quinones showcases the environmental benefits and efficiency of producing quinoline derivatives (Rajesh, Bala, Perumal, & Menéndez, 2011).

Crystal Structure and Molecular Dynamics : The crystal structure and molecular dynamics of quinoline derivatives have been thoroughly investigated, highlighting their potential in drug discovery. Research on the crystal structure, DFT calculations, and docking studies of a novel isoxazolequinoxaline derivative points towards its application in anticancer drugs, emphasizing the structural significance of these compounds (Abad et al., 2021).

Pharmacological Applications

Anticancer Activity : Quinoline derivatives have shown promise in anticancer research. Docking studies predict significant anti-cancer activity against human proteins, suggesting these compounds could lead to new therapeutic agents (Abad et al., 2021).

Antimicrobial and Antioxidant Properties : The antibacterial and antioxidant evaluation of novel pyrazolo[3,4-b]quinoline derivatives indicates some compounds exhibit potent antibacterial and antioxidant activities. This highlights the potential of quinoline derivatives in developing new antimicrobial agents (Jayanna, Vagdevi, Dharshan, & Kekuda, 2013).

Chemical Properties and Interactions

Electrochemical Studies : Comparative electrochemical studies of quinoline derivatives have been conducted to understand their kinetic and thermodynamic parameters, showcasing the complex electrochemical behavior of these compounds and their potential in various applications (Rupar, Aleksić, Nikolić, & Popović-Nikolić, 2018).

Molecular Dynamics and Energy Frameworks : Investigations into the molecular dynamics, Hirshfeld surface analysis, and energy frameworks of quinoline derivatives offer insights into their stability and interaction energies, which are crucial for designing compounds with specific properties (Abad et al., 2021).

properties

IUPAC Name |

5-benzyl-7,8-dimethoxy-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c1-29-22-13-19-21(14-23(22)30-2)28(15-17-9-5-3-6-10-17)16-20-24(26-27-25(19)20)18-11-7-4-8-12-18/h3-14,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPOHLHCSFIWTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC=CC=C4)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

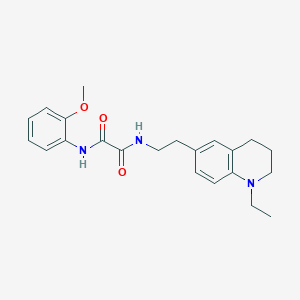

![methyl 2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate](/img/structure/B2666166.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2666172.png)

![4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666173.png)

![3-(4-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666178.png)

![Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2666180.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea](/img/structure/B2666181.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2666184.png)